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Compound of Interest

Compound Name: Dehydroaripiprazole hydrochloride

Cat. No.: B018463

Dehydroaripiprazole hydrochloride is the primary active metabolite of the atypical
antipsychotic aripiprazole.[1][2][3][4] It is a significant contributor to the therapeutic effects of
the parent drug due to its similar pharmacological profile and longer half-life.[4] This technical
guide provides an in-depth overview of the molecular structure, physicochemical properties,
synthesis, mechanism of action, and relevant experimental protocols for dehydroaripiprazole
hydrochloride, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical
Properties

Dehydroaripiprazole is a quinolinone derivative. The hydrochloride salt enhances its solubility
and stability for formulation purposes.

IUPAC Name: 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-
one;hydrochloride[5][6]

CAS Number: 1008531-60-9[1][2][5]
Molecular Formula: C23H25CI2N302 - HCI[1][2]

2D Structure:
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Caption: 2D chemical structure of dehydroaripiprazole hydrochloride.

Physicochemical Data

The following table summarizes key physicochemical properties of dehydroaripiprazole
hydrochloride.
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Property Value Reference
Molecular Weight 482.8 g/mol [1112][5]
Appearance Crystalline solid [1]

Purity >98% [1]

DMF: 25 mg/ml, DMSO: 20
Solubility mg/ml, DMF:PBS (pH 7.2) [1112]
(1:3): 0.25 mg/ml

Amax 214, 258, 326, 341 nm [1][2]

C1CN(CCN1CCCCOC2=CC3
SMILES =C(C=C2)C=CC(=0)N3)C4=C  [5]
(C(=CC=C4)CI)CI.CI

CUQHINIXYQSLAI-
InChiKey [1][2][5]
UHFFFAOYSA-N

Synthesis and Metabolism

Dehydroaripiprazole is primarily formed in vivo through the metabolism of aripiprazole. This
biotransformation is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2]
[7] Due to this metabolic pathway, co-administration of drugs that inhibit or induce these
enzymes can affect the plasma concentrations of both aripiprazole and dehydroaripiprazole.[7]
While it is a metabolite, dehydroaripiprazole can also be chemically synthesized for research
purposes, often involving the condensation of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril with 1-
(2,3-dichlorophenyl)piperazine, a common strategy for aripiprazole and its analogs.[8]

L Metabolism > Dehydroaripiprazole
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Caption: Metabolic pathway of aripiprazole to dehydroaripiprazole.

Mechanism of Action
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Dehydroaripiprazole shares a similar pharmacological profile with aripiprazole, acting as a
"dopamine system stabilizer".[3][4] Its mechanism of action is characterized by:

o Partial Agonism at Dopamine D2z and Ds Receptors: In environments with excessive
dopamine, it acts as a functional antagonist, reducing dopaminergic neurotransmission.
Conversely, in low dopamine states, it exhibits agonist activity, stimulating the receptors. This
partial agonism is key to its therapeutic effects and favorable side-effect profile.[3][9]

o Partial Agonism at Serotonin 5-HT1a Receptors: This activity is thought to contribute to its
anxiolytic and antidepressant effects.[9][10]

e Antagonism at Serotonin 5-HT2a Receptors: This action is a common feature of atypical
antipsychotics and is associated with a lower risk of extrapyramidal symptoms.[3]

« Affinity for other receptors: It also shows affinity for 5-HT2- and 5-HT7 receptors.[11]
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Caption: Receptor binding profile of dehydroaripiprazole.

Pharmacokinetics and Quantitative Data

Dehydroaripiprazole has a notably long elimination half-life of approximately 94 hours, which
contributes to the sustained therapeutic effect of aripiprazole treatment.[4][7]
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Parameter Value Reference
Elimination Half-Life ~94 hours 41071
Metabolizing Enzymes CYP3A4, CYP2D6 [11071112]
Receptor Binding Affinity (Ki) 5-HT1a receptor: 4.2 nM [10]
Inhibitory Concentration (ICso) ﬁ;RP-mediated uptake: 0.52 [9]
Inhibitory Concentration (ICso) Human MDR1: 1.3 uM [13]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro and in vivo characterization of
dehydroaripiprazole.

Vehicle Preparation for Preclinical Studies

Due to its poor water solubility, appropriate vehicle selection is critical for in vivo administration.
Protocol for Intraperitoneal (IP) and Subcutaneous (SC) Injection:[3]

e Vehicle Composition: Sterile saline (0.9% NaCl) containing up to 5% (v/v) DMSO and 5%
(v/v) Tween 80.

e Preparation:

o

Weigh the required amount of dehydroaripiprazole hydrochloride.

o

First, dissolve the compound in DMSO.

[¢]

Add Tween 80 and mix thoroughly.

[¢]

Gradually add the sterile saline while continuously vortexing or stirring to create a
homogenous suspension or solution.

The final solution should be clear. If precipitation occurs, slight warming or sonication may

[¢]

be applied.
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o Filter the final preparation through a 0.22 um sterile filter before administration.

[3°S]GTPyS Binding Assay for D2 Receptor Agonism

This assay is a functional measure of G-protein activation following receptor agonism and is a
key method for characterizing the partial agonist activity of dehydroaripiprazole at D2 receptors.

Materials:[4]

Cell membranes from a cell line expressing human D2 receptors (e.g., CHO cells).

o Assay buffer: 50 mM Tris-HCI, pH 7.4, 100 mM NacCl, 5 mM MgClz, 1 mM EDTA, 0.1% BSA.

e [3°S]GTPyS (specific activity ~1250 Ci/mmol).

e Guanosine diphosphate (GDP).

« Dehydroaripiprazole hydrochloride and a reference full D2 agonist (e.g., quinpirole).

o Glass fiber filters and a cell harvester.

¢ Scintillation counter and scintillation fluid.

Protocol Workflow:
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Caption: Workflow for the [3°*S]GTPyS binding assay.
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Procedure:[4]

o Prepare serial dilutions of dehydroaripiprazole and the reference full agonist in the assay
buffer.

e In a 96-well plate, add the following in order:

[¢]

Assay buffer.

[¢]

GDP to a final concentration of 10 pM.

[e]

The test compound (dehydroaripiprazole) or reference agonist at various concentrations.

o

Cell membranes (typically 5-10 pg of protein per well).

« Initiate the binding reaction by adding [3>*S]GTPyS to a final concentration of 0.1 nM.
 Incubate the plate at 30°C for 60 minutes with gentle shaking.

o Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
e Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCI, pH 7.4).

» Dry the filters and place them in scintillation vials with scintillation fluid.

e Quantify the amount of bound [3>*S]GTPyS using a scintillation counter.

o Data are typically expressed as a percentage of the stimulation observed with a saturating
concentration of the full agonist.

This comprehensive guide provides essential technical information on dehydroaripiprazole
hydrochloride, serving as a valuable resource for researchers in pharmacology and drug
development. The detailed data and protocols facilitate further investigation into the therapeutic
potential and neurobiological effects of this important active metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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